
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound characterized by the presence of chlorophenyl, methylphenyl, and trichloromethyl groups attached to an imidazolidine ring
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with trichloromethyl isocyanate under controlled conditions to yield the desired imidazolidine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or trichloromethyl groups, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)imidazolidine: This compound differs by the presence of a trifluoromethyl group instead of a trichloromethyl group, which can affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(dichloromethyl)imidazolidine: The presence of a dichloromethyl group instead of a trichloromethyl group can lead to differences in stability and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propiedades
Número CAS |
61545-18-4 |
|---|---|
Fórmula molecular |
C17H16Cl4N2 |
Peso molecular |
390.1 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C17H16Cl4N2/c1-12-2-6-14(7-3-12)22-10-11-23(16(22)17(19,20)21)15-8-4-13(18)5-9-15/h2-9,16H,10-11H2,1H3 |
Clave InChI |
NGDBVQRPFKIPFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



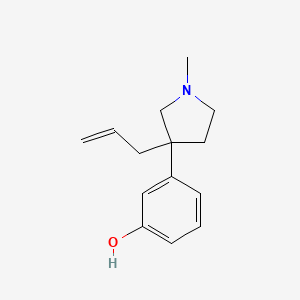
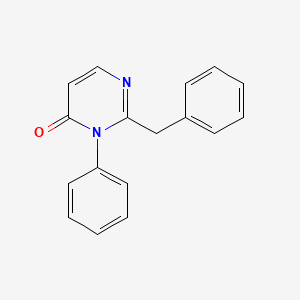

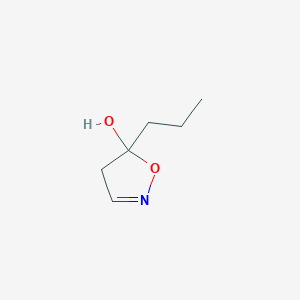

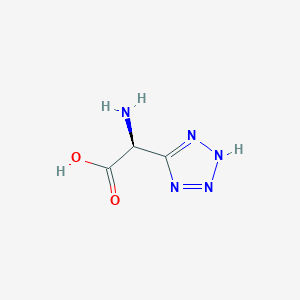
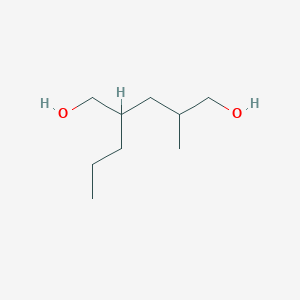
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)

![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
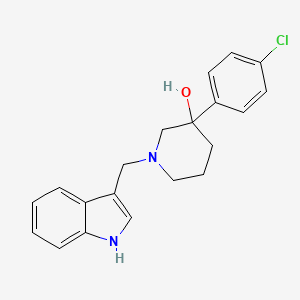

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
